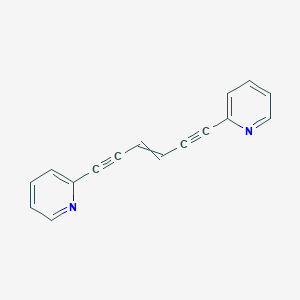
2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a hex-3-ene-1,5-diyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine typically involves the coupling of pyridine derivatives with hex-3-ene-1,5-diyne. One common method is the palladium-catalyzed cross-coupling reaction, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the pyridine and the diyne . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Hex-3-en-1,5-diyne: A simpler compound with a similar diyne linker but lacking the pyridine rings.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond, lacking the diyne linker.
1,2-Diethynylbenzene: A compound with a diyne linker connected to a benzene ring instead of pyridine.
Uniqueness
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is unique due to the combination of its diyne linker and pyridine rings, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various research applications .
Propiedades
Número CAS |
823226-87-5 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(6-pyridin-2-ylhex-3-en-1,5-diynyl)pyridine |
InChI |
InChI=1S/C16H10N2/c1(3-9-15-11-5-7-13-17-15)2-4-10-16-12-6-8-14-18-16/h1-2,5-8,11-14H |
Clave InChI |
LZWZFDBHUPCQIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC=CC#CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



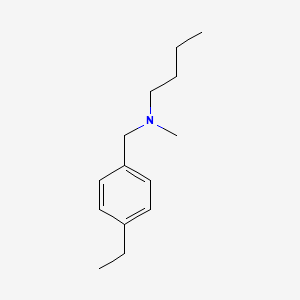

![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)
![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)
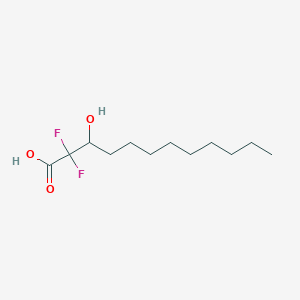
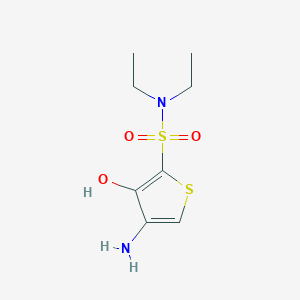
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
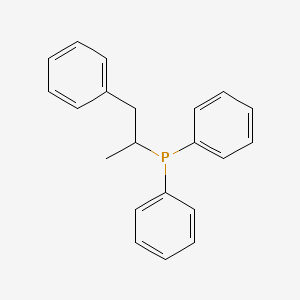
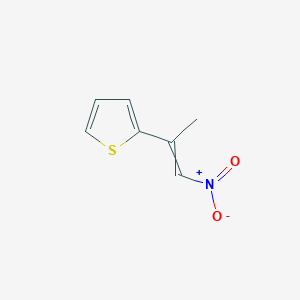
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
